molecular formula C6ClF6N B14425183 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile CAS No. 84439-71-4

2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile

Cat. No.: B14425183
CAS No.: 84439-71-4
M. Wt: 235.51 g/mol
InChI Key: QXNDBVOMJUCQMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile typically involves the reaction of hexafluorocyclopentene with chlorine and a cyanide source under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function or stability .

Comparison with Similar Compounds

2-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene-1-carbonitrile can be compared with other similar compounds, such as:

  • 1,1,2,2,3,3-Hexafluorocyclopentane
  • 1,1,2,2,3,3,4-Heptafluorocyclopentane
  • cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane

These compounds share similar fluorinated ring structures but differ in their specific substituents and chemical properties.

Properties

CAS No.

84439-71-4

Molecular Formula

C6ClF6N

Molecular Weight

235.51 g/mol

IUPAC Name

2-chloro-3,3,4,4,5,5-hexafluorocyclopentene-1-carbonitrile

InChI

InChI=1S/C6ClF6N/c7-3-2(1-14)4(8,9)6(12,13)5(3,10)11

InChI Key

QXNDBVOMJUCQMS-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(C(C1(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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